N-Methyl-N-[4-picolyl]formamide
Description
N-Methyl-N-[4-picolyl]formamide is a formamide derivative featuring a methyl group and a 4-picolyl (4-pyridylmethyl) substituent on the nitrogen atom. Formamides are pivotal in organic synthesis, serving as intermediates in pharmaceuticals and agrochemicals due to their stability and functional versatility .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)formamide |
InChI |
InChI=1S/C8H10N2O/c1-10(7-11)6-8-2-4-9-5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
VCDWKIKZOOKXCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=NC=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The substituent on the nitrogen atom critically influences electronic and steric properties. Key analogs include:
Key Observations :
- Electronic Effects : The 4-picolyl group (electron-withdrawing pyridyl) may reduce nucleophilicity at nitrogen compared to benzyl or naphthylmethyl groups (electron-donating) .
- Steric Effects : Bulky substituents (e.g., 1-naphthylmethyl) lower reaction yields due to hindered access to reactive sites .
Comparison :
Spectroscopic and Physical Properties
Spectroscopic data highlight substituent-induced shifts:
Preparation Methods
Formic Acid as a Formylating Agent
Formic acid (HCOOH) serves as both a solvent and reactant in this method. Under reflux conditions (100–120°C), N-methyl-4-picolylamine reacts with excess formic acid to yield the target compound. Catalysts such as ZnO or hafnium complexes enhance selectivity and yield.
-
Reactants : N-Methyl-4-picolylamine (1 equiv), formic acid (3 equiv).
-
Catalyst : ZnO (50 mol%).
-
Conditions : 70°C, solvent-free, 6–8 hours.
-
Yield : 85–92%.
Methyl Formate Method
Methyl formate (HCOOCH₃) offers a milder alternative. The reaction proceeds via nucleophilic acyl substitution:
-
Molar Ratio : 1:1.2 (amine:methyl formate).
-
Temperature : 40°C, 72 hours.
-
Yield : 90–95%.
Palladium-Catalyzed Aminocarbonylation
Palladium-catalyzed reactions enable selective formylation under controlled CO pressure. This method is ideal for functionalized substrates.
Protocol Using Carbon Monoxide
-
Catalyst System : Pd(OAc)₂ (2 mol%) with PPh₃ (4 mol%).
-
Reactants : 4-Picolylamine, CO (40 bar), methyl iodide (CH₃I).
-
Solvent : DMF, 50°C, 6 hours.
-
Yield : 78–82%.
Mechanism :
-
Oxidative addition of CH₃I to Pd(0).
-
CO insertion to form a Pd–acyl intermediate.
-
Nucleophilic attack by 4-picolylamine.
Two-Step Synthesis via N-Methylation and Formylation
Step 1: N-Methylation of 4-Picolylamine
4-Picolylamine is methylated using methyl iodide (CH₃I) or dimethyl sulfate[(CH₃)₂SO₄].
Conditions :
-
Base : K₂CO₃ or NaOH.
-
Solvent : THF or DCM.
-
Yield : 88–94%.
Step 2: Formylation of N-Methyl-4-picolylamine
The methylated intermediate is formylated using:
-
Formic Acid/Activated Carbonyl Agents : DCC (dicyclohexylcarbodiimide) facilitates dehydration.
-
Triphosgene : Generates formyl chloride in situ for high-purity products.
Data Table 1: Comparison of Formylation Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Formic Acid/ZnO | ZnO | 70 | 6 | 92 | 99 |
| Methyl Formate | None | 40 | 72 | 95 | 98 |
| Pd-Catalyzed CO | Pd(OAc)₂ | 50 | 6 | 82 | 97 |
| Triphosgene/DCM | Triphosgene | 25 | 12 | 89 | 99 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling N-methyl-4-picolylamine with formic acid achieves 90% yield in 2 hours, reducing waste.
Q & A
Q. What are the established synthetic routes for N-Methyl-N-[4-picolyl]formamide, and what reaction conditions optimize yield and purity?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-(aminomethyl)pyridine with methyl formate or formic acid derivatives under mild acidic conditions. Key parameters include temperature control (40–60°C), solvent selection (e.g., DMF or toluene), and stoichiometric ratios to minimize byproducts like N-methylated impurities . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >95% purity. Reaction progress can be monitored using TLC with ninhydrin staining for amine intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm structure via pyridyl proton signals (δ 8.5–8.7 ppm) and formamide carbonyl resonance (δ ~165 ppm).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects molecular ion peaks (m/z ~165 [M+H]) and quantifies impurities (<0.5%) .
- FT-IR : Stretching vibrations for C=O (1660–1680 cm) and N–H (3300–3400 cm) validate functional groups .
Q. How does the pyridyl group influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?
The pyridyl nitrogen acts as a Lewis base, enabling coordination with transition metals (e.g., Fe(II), Cu(II)) to form 1D or 2D polymers. Experimental design involves mixing the compound with metal salts (e.g., FeCl) in methanol/water, followed by XRD analysis to confirm lattice geometry. Stability studies in aqueous/organic solvents reveal pH-dependent ligand displacement .
Q. What are the best practices for impurity profiling during synthesis?
Impurities like unreacted 4-picolylamine or N-methyl overalkylation byproducts are identified via GC-MS or HPLC with diode-array detection. For example, a 5% acetic acid in methanol mobile phase resolves N-methyl derivatives on a C8 column. Quantification follows ICH guidelines, with total impurities <1.0% .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyridyl ring be addressed?
Regioselective modifications (e.g., nitration, halogenation) require directing groups or catalysis. For example, Pd-catalyzed C–H activation at the pyridyl 3-position is achieved using Pd(OAc)/ligand systems in DMF at 100°C. Computational modeling (DFT) predicts electron density maps to guide site-specific reactions .
Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?
Linear free-energy models (LFEMs) correlate formamide’s denaturation efficiency with hybridization stability in biological systems. Parameters like the denaturant m-value (0.173 kcal/mol per % formamide) predict destabilization of hydrogen bonds. Software like Gaussian or COSMO-RS simulates solvation effects and transition states for SN reactions .
Q. How can contradictory data on the compound’s cytotoxicity be reconciled across cell lines?
Discrepancies in IC values (e.g., colon cancer vs. normal cells) may arise from metabolic differences (e.g., CYP450 expression). Methodological solutions include:
Q. What catalytic applications exist for this compound in CO2_22 fixation or organocatalysis?
The compound serves as a ligand in CO cycloaddition reactions with epoxides. For example, Zn(II) complexes catalyze styrene oxide conversion to cyclic carbonates (80% yield, 60°C, 24 h). Kinetic studies (in situ IR) monitor CO uptake rates, while DFT calculations optimize transition-state geometries .
Q. How does formamide concentration affect the compound’s stability in long-term storage?
Accelerated stability studies (40°C/75% RH, 6 months) show hydrolysis to 4-picolylamine and formic acid at >10% formamide. Mitigation strategies include lyophilization (pH 6–7 buffer) or storage under inert gas (N) with desiccants. Degradation kinetics follow first-order models (R > 0.95) .
Q. Methodological Notes
- Synthetic Optimization : Use DoE (Design of Experiments) to screen solvent/base combinations.
- Data Analysis : Apply multivariate regression for cytotoxicity datasets to isolate confounding variables (e.g., serum concentration).
- Ethics Compliance : Adhere to OECD guidelines for in vitro toxicology (e.g., GlP standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
